2-Phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)28-20-11-5-2-6-12-20/h1-14,22H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUKCGHZRRLNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159319 | |
| Record name | Ethanone, 2-phenyl-2-(phenylthio)-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515860-79-4 | |
| Record name | Ethanone, 2-phenyl-2-(phenylthio)-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515860-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-phenyl-2-(phenylthio)-1-[4-(2-pyridinyl)-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a halopyridine compound.
Formation of the Ethanone Backbone: The ethanone backbone is formed by a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a thiolation reaction, where a thiol reacts with an aromatic halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides, nucleophiles, electrophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests several applications:
- Antidepressant Activity : The incorporation of piperazine and pyridine moieties is often associated with antidepressant properties. Studies have indicated that compounds with similar structures can act on serotonin and dopamine receptors, potentially alleviating symptoms of depression .
- Antipsychotic Properties : Research indicates that derivatives of piperazine can exhibit antipsychotic effects. The presence of the pyridine ring may enhance receptor binding affinity, making it a candidate for further investigation in treating schizophrenia .
Inhibitory Activity
The compound has shown promise as an inhibitor in various biological pathways:
- SHP2 Inhibition : Similar compounds have been identified as allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase 2), which plays a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
Case Studies and Research Findings
Several studies have documented the applications of similar compounds, which provide insights into the potential uses of 2-Phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Serotonin Reuptake Inhibition: The compound inhibits the reuptake of serotonin (5-HT) by binding to the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.
Molecular Targets: The primary target is the serotonin transporter, but the compound may also interact with other neurotransmitter receptors and enzymes.
Pathways Involved: The compound modulates the serotonergic signaling pathway, which is involved in mood regulation and other physiological processes.
Comparison with Similar Compounds
a) 1-[2-Hydroxy-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]ethanone ()
- Structural Differences : Replaces the phenylsulfanyl and phenyl groups with a hydroxy-propoxy chain.
b) 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone ()
- Structural Differences : Substitutes pyridine with a simple phenyl group and replaces phenylsulfanyl with chlorine.
- The absence of pyridine may reduce π-π stacking interactions in biological targets.
- Crystallographic Data : Exhibits a mean σ(C–C) bond length of 0.002 Å, suggesting high structural rigidity compared to the bulkier target compound .
Analogues with Heterocyclic Sulfur-Containing Groups
a) 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone ()
- Structural Differences : Replaces phenylsulfanyl with a phenyl-oxadiazole-sulfanyl group and incorporates a trifluoromethylphenyl-piperazine.
- Functional Impact : The oxadiazole ring enhances metabolic stability due to aromaticity, while the CF₃ group increases hydrophobicity and electron-withdrawing effects.
b) 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone ()
- Structural Differences : Features a benzhydryl-piperazine and indole moiety instead of pyridinylpiperazine and phenylsulfanyl groups.
- Functional Impact : The bulky benzhydryl group may sterically hinder target engagement, while the indole moiety enables serotonin receptor interactions, suggesting divergent therapeutic applications .
a) Pyridine-Based CYP51 Inhibitors ()
- Examples: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Key Differences : UDO lacks the phenylsulfanyl group but includes a trifluoromethylphenyl-piperazine.
- Efficacy: UDO exhibits anti-Trypanosoma cruzi activity comparable to posaconazole. The target compound’s phenylsulfanyl group may enhance membrane penetration but reduce CYP51 binding specificity .
b) DNA Photocleaving Agents ()
- Examples: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones.
- Key Differences : Pyrazole replaces phenylsulfanyl, enabling UV-induced DNA degradation.
- Activity : Active at 1 µg concentrations, suggesting higher potency in DNA interactions than the target compound’s hypothesized enzymatic roles .
Q & A
Q. What are the key synthetic steps for preparing 2-phenyl-2-phenylsulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves:
Formation of the piperazine core : Reacting 2-pyridylpiperazine with a carbonyl precursor (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the 1-(4-pyridin-2-ylpiperazin-1-yl)ethanone intermediate .
Introduction of the phenylsulfanyl group : Thiolation using phenylthiol derivatives (e.g., NaSH or PhSH) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Final coupling : Reacting the intermediate with a phenyl-containing electrophile (e.g., benzyl bromide) via nucleophilic substitution or cross-coupling reactions .
Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track intermediate formation and purity .
Q. How is the compound structurally characterized?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, the pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .
- Infrared Spectroscopy (IR) : Carbonyl (C=O) stretching vibrations near 1680–1720 cm validate the ethanone moiety .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
| Technique | Key Functional Groups Identified | Reference |
|---|---|---|
| H NMR | Pyridinyl protons, phenyl groups | |
| IR | C=O stretch, S–C bonds | |
| HRMS | Molecular ion ([M+H]) |
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : While specific data for this compound is limited, structurally analogous piperazine derivatives exhibit:
- Enzyme inhibition : Binding to kinases or proteases via hydrogen bonding with the pyridinyl nitrogen .
- Receptor modulation : Interactions with G-protein-coupled receptors (GPCRs) due to the piperazine scaffold’s flexibility .
- Antimicrobial activity : Thioether groups enhance membrane permeability, as seen in related sulfanyl-containing compounds .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Solvent selection : Use DMF or toluene for improved solubility of intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps, achieving >80% yield under inert atmospheres .
- Temperature control : Maintain 60–80°C during thiolation to minimize side reactions (e.g., oxidation) .
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. How can contradictions between crystallographic data and computational models be resolved?
- Methodological Answer :
- Refinement with SHELX : Use SHELXL for high-resolution crystallographic refinement to address disorder or twinning issues .
- Enantiomorph-polarity parameters : Apply Flack’s parameter to distinguish chiral centers in near-centrosymmetric structures, reducing false polarity assignments .
- Validation : Cross-check computational (DFT) bond lengths/angles with experimental data (e.g., C–C bond accuracy ±0.002 Å) .
Q. What strategies identify biological targets for this compound?
- Methodological Answer :
- Computational docking : Use AutoDock Vina to screen against protein databases (e.g., PDB), focusing on pockets accommodating the pyridinyl and phenylsulfanyl groups .
- In vitro assays :
- Fluorescence polarization : Measure binding affinity to kinases (IC values).
- Surface plasmon resonance (SPR) : Quantify real-time interactions with GPCRs .
- Metabolomic profiling : LC-MS/MS to track downstream metabolic changes in cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Re-examine sample purity : Contaminants (e.g., unreacted intermediates) may skew NMR/MS results. Repurify using size-exclusion chromatography .
- Temperature-dependent crystallography : Collect X-ray data at 100 K (vs. 298 K) to reduce thermal motion artifacts .
- Dynamic NMR : Resolve conformational flexibility (e.g., piperazine ring puckering) causing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
